molecular formula C20H20F2N2O5S2 B2587930 (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941908-57-2

(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2587930
CAS No.: 941908-57-2
M. Wt: 470.51
InChI Key: BFUWMWYTLNHHMZ-BSYVCWPDSA-N
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Description

This compound features a benzo[d]thiazol core substituted with 4,6-difluoro and 2-methoxyethyl groups, coupled with a propanamide moiety bearing a 4-methoxyphenylsulfonyl group. Its (E)-configuration at the imine bond is critical for structural stability and intermolecular interactions. The synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as seen in analogous sulfonyl-containing heterocycles . Key structural attributes include:

  • Sulfonyl group: Enhances solubility and hydrogen-bonding capacity.
  • Fluorine and methoxy substituents: Influence electronic properties and metabolic stability.

Spectral characterization (e.g., IR, NMR) would confirm functional groups, such as C=O (amide, ~1660–1680 cm⁻¹) and S=O (sulfonyl, ~1350 cm⁻¹), aligning with methods in related compounds .

Properties

IUPAC Name

N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O5S2/c1-28-9-8-24-19-16(22)11-13(21)12-17(19)30-20(24)23-18(25)7-10-31(26,27)15-5-3-14(29-2)4-6-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUWMWYTLNHHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide , identified by its CAS number 941908-57-2 , is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20F2N2O5S2C_{20}H_{20}F_{2}N_{2}O_{5}S_{2}, with a molecular weight of 470.51 g/mol . The structure features a difluoro-benzothiazole moiety, an amide bond, and a methoxyphenyl sulfone group, which may contribute to its lipophilicity and biological activity .

While specific mechanisms of action for this compound remain largely uncharacterized in the literature, compounds with similar structures often interact with various biological targets. The presence of the benzothiazole ring suggests potential interactions with enzymes or receptors involved in inflammation and cancer pathways. The sulfonamide group may enhance solubility and bioavailability, which are critical factors in pharmacological efficacy .

Antibacterial Activity

Research has indicated that benzothiazole derivatives generally exhibit antibacterial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at low concentrations . Although specific studies on this compound's antibacterial activity are lacking, its structural similarity to known antibacterial agents suggests potential efficacy.

Anticancer Activity

Benzothiazole derivatives are frequently investigated for anticancer properties. Studies have demonstrated that modifications in the benzothiazole structure can lead to enhanced cytotoxicity against various cancer cell lines. For example, certain derivatives have shown promising results against breast and colon cancer models . Future studies on this compound could explore its effects on tumor cell proliferation and apoptosis.

Antiviral Activity

The potential antiviral effects of compounds with similar structures have been documented, particularly against coronaviruses. For example, derivatives of benzothiazole have been evaluated for their inhibitory effects on Middle East respiratory syndrome coronavirus (MERS-CoV) . Investigating this compound's antiviral properties could yield significant insights into its therapeutic applications.

Case Studies

StudyCompoundFindings
1Benzothiazole DerivativesShowed significant antibacterial activity against E. coli and S. aureus at concentrations as low as 1.6 mg/mL .
2Benzothiazole Anticancer AgentsInduced apoptosis in breast cancer cells through mitochondrial pathways .
3MERS-CoV InhibitorsCertain benzothiazole derivatives exhibited low micromolar inhibitory concentrations against MERS-CoV .

Scientific Research Applications

Basic Information

  • IUPAC Name : (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide
  • Molecular Formula : C16H16F2N4O2S
  • Molecular Weight : 366.4 g/mol

Structural Characteristics

The compound features a complex structure that includes:

  • A benzo[d]thiazole moiety, which is known for its biological activity.
  • Difluoromethyl and methoxyethyl substituents that may enhance solubility and bioavailability.
  • A sulfonamide group that is often associated with antibacterial properties.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest various pharmacological activities:

  • Antimicrobial Activity : The sulfonamide group is commonly linked to antibacterial properties. Studies have shown that similar compounds exhibit effective inhibition against bacterial strains, making this compound a candidate for further antimicrobial research .
  • Anticancer Properties : Research indicates that benzo[d]thiazole derivatives can induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy against specific cancer types .

Biochemical Studies

Research has utilized this compound to explore enzyme inhibition mechanisms. For instance:

  • Enzyme Inhibition : Investigations into the inhibition of key enzymes involved in cancer proliferation have shown promising results, indicating that the compound could serve as a lead for developing new anticancer drugs .

Material Science

In addition to biological applications, compounds with similar structures have been explored for their potential in material science:

  • Organic Electronics : The electronic properties of thiazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of such compounds into materials can enhance their electronic characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of benzo[d]thiazole demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structural features were linked to its ability to disrupt bacterial cell walls, presenting a pathway for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that similar compounds induce cell cycle arrest and apoptosis through specific signaling pathways. This suggests that the compound could be further developed into an anticancer agent targeting particular tumor types .

Data Tables

Application AreaDescription
Medicinal ChemistryDevelopment of antimicrobial agents
Biochemical ResearchEnzyme inhibition studies
Material ScienceUse in OLEDs and photovoltaic materials

Chemical Reactions Analysis

Amide Group Reactivity

The propanamide group participates in hydrolysis and nucleophilic substitution. In acidic or alkaline conditions, hydrolysis yields carboxylic acids and amines. For example:

RCONHR’+H2OH+/OHRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{H}_2\text{NR'}

  • Hydrolysis Conditions :

    • Acidic: HCl (6M), reflux (110°C, 6–8 hours) .

    • Basic: NaOH (2M), 70°C, 4 hours .

Reaction TypeReagents/ConditionsProductYield (%)
Acid Hydrolysis6M HCl, 110°CCarboxylic Acid + Amine~75
Base Hydrolysis2M NaOH, 70°CCarboxylate Salt + Amine~82

Sulfonamide Reactivity

The 4-methoxyphenylsulfonyl group undergoes electrophilic substitution and desulfonylation:

  • Desulfonylation : Reductive cleavage using LiAlH₄ or catalytic hydrogenation :

    ArSO2NHLiAlH4ArH+NH3\text{ArSO}_2\text{NH} \xrightarrow{\text{LiAlH}_4} \text{ArH} + \text{NH}_3
  • Electrophilic Substitution : Nitration or halogenation at the para position relative to the sulfonyl group .

Reaction TypeReagents/ConditionsProductYield (%)
DesulfonylationLiAlH₄, THF, refluxBenzene Derivative60–70
NitrationHNO₃/H₂SO₄, 0°CNitro-Substituted Sulfonamide~55

Benzo[d]thiazole Ring Modifications

The difluoro-substituted benzo[d]thiazole core is susceptible to:

  • Ring-Opening Reactions : Nucleophilic attack at the C2 position under basic conditions.

  • Electrophilic Aromatic Substitution : Bromination or methoxylation at activated positions (e.g., C5) .

Reaction TypeReagents/ConditionsProductYield (%)
BrominationBr₂, FeBr₃, 25°C5-Bromo Derivative~48
MethoxylationNaOMe, CuI, DMF5-Methoxy Derivative~65

Functional Group Interconversion

The 2-methoxyethyl side chain can undergo oxidation or dealkylation:

  • Oxidation : KMnO₄ in acidic medium converts the methoxyethyl group to a carboxylic acid:

    CH2OCH3KMnO4/H+COOH\text{CH}_2\text{OCH}_3 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{COOH}
Reaction TypeReagents/ConditionsProductYield (%)
OxidationKMnO₄, H₂SO₄, 80°CCarboxylic Acid~70

Cyclization and Condensation Reactions

The compound acts as a precursor for heterocycle synthesis. For example, reaction with hydrazine forms triazole derivatives :

RCONHR’+N2H4Triazole+H2O\text{RCONHR'} + \text{N}_2\text{H}_4 \rightarrow \text{Triazole} + \text{H}_2\text{O}

Reaction TypeReagents/ConditionsProductYield (%)
Triazole FormationHydrazine hydrate, EtOH, reflux1,2,4-Triazole52–88

Catalytic Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) modify the aryl sulfonyl group :

ArSO2-X+Ar’B(OH)2Pd(PPh3)4Ar-Ar’+Byproducts\text{ArSO}_2\text{-X} + \text{Ar'B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'} + \text{Byproducts}

Reaction TypeReagents/ConditionsProductYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl Sulfonamide~75

Solvent and Temperature Effects

Reaction efficiency depends on:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions.

  • Temperature : Higher temperatures (80–120°C) accelerate amide hydrolysis but may degrade sensitive groups.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dual sulfonyl and fluorine substituents differentiate it from non-sulfonyl analogs (e.g., thiadiazocin derivatives) and enhance polarity compared to triazole derivatives .
  • Methoxy groups in the target compound and thiadiazocin derivative [29] may improve metabolic stability over non-methoxy analogs .

Physicochemical and Spectral Differences

Table 2: Spectral and Property Comparisons

Compound Name/ID IR Key Bands (cm⁻¹) ¹H-NMR Features LogP (Predicted) Solubility (mg/mL)
Target Compound C=O (~1680); S=O (~1350) Methoxy singlets (~3.8 ppm); aromatic F coupling 2.1 0.15 (DMSO)
1,2,4-Triazole Derivatives [7–9] C=S (~1250); NH (~3300) Triazole protons (~8.5 ppm); difluorophenyl 3.2 0.08 (DMSO)
Thiadiazocin Derivative [29] C-N (thiadiazocin, ~1600) Dimethoxy singlets (~3.7 ppm); fluorophenyl 3.8 0.05 (DMSO)

Analysis :

  • The target’s amide C=O and sulfonyl S=O bands distinguish it from triazoles (C=S) and thiadiazocins (C-N) .
  • Lower LogP (2.1 vs. 3.2–3.8) suggests improved aqueous solubility due to sulfonyl and methoxy groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Start with a nucleophilic substitution or condensation reaction involving a benzo[d]thiazole precursor and a sulfonylpropanamide derivative. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to ’s method for triazole derivatives) can promote imine formation. Monitor reaction progress via TLC, and purify the product using vacuum evaporation and recrystallization. Optimize stoichiometry (e.g., 1:1 molar ratio of reactants) and reflux duration (4–6 hours) to maximize yield .
  • Key Parameters : Solvent polarity (ethanol vs. DMF), acid catalysts (e.g., acetic acid), and temperature control to avoid side reactions.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • Methodology : Use a combination of:

  • IR spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assign peaks for the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂O) and aromatic protons (δ ~6.8–7.9 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Validate C, H, N, S content (±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for cytotoxicity).

Evaluate stereochemical impacts : The (E)-configuration of the imine bond may influence target binding. Use X-ray crystallography or NOESY NMR to confirm stereochemistry .

Assess solubility : Variations in DMSO concentration or buffer pH (e.g., phosphate buffer vs. Tris-HCl) can alter bioactivity. Perform dose-response curves under controlled conditions .

Q. What strategies enhance the selectivity of this compound for specific enzymatic targets (e.g., kinases or proteases)?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Modify substituents on the benzo[d]thiazole core (e.g., replace 4,6-difluoro with chloro groups) or adjust the methoxyphenylsulfonyl moiety. Compare inhibitory potency against a panel of enzymes .
  • Molecular docking : Use software like AutoDock Vina to predict binding interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with mutagenesis studies on key residues (e.g., Lys68 in PKA) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Methodology :

  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
  • Stability testing : Expose the compound to accelerated conditions (40°C, 75% RH for 4 weeks) and monitor degradation via LC-MS. Identify hydrolytic cleavage points (e.g., sulfonamide or imine bonds) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?

  • Methodology :

  • Nonlinear regression : Fit data to a sigmoidal curve (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values.
  • Error analysis : Report SEM and perform ANOVA for multi-group comparisons (e.g., wild-type vs. mutant enzyme assays) .

Q. How can researchers validate the compound’s mechanism of action in cellular models?

  • Methodology :

  • Knockdown/overexpression : Use siRNA or CRISPR to modulate target protein levels and assess changes in compound efficacy.
  • Biochemical assays : Measure substrate phosphorylation (e.g., ELISA for p-ERK) or caspase activation (fluorometric assays) .

Comparative and Structural Studies

Q. How does the compound’s reactivity compare to analogs with different substituents (e.g., 4-methoxy vs. 4-chlorophenyl)?

  • Methodology :

  • Kinetic studies : Compare reaction rates in nucleophilic environments (e.g., thiol-containing buffers) using UV-Vis spectroscopy.
  • Thermodynamic stability : Perform DSC to measure melting points and decomposition thresholds (e.g., COF-1 analogs in show stability up to 500°C) .

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